2-[2-(Diphenylphosphino)phenyl]-4-benzyl-2-oxazoline
Overview
Description
2-[2-(Diphenylphosphino)phenyl]-4-benzyl-2-oxazoline is a complex organic compound that features a phosphine group, a phenyl group, and an oxazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Diphenylphosphino)phenyl]-4-benzyl-2-oxazoline typically involves the reaction of 2-(diphenylphosphino)benzaldehyde with benzylamine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the oxazoline ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Diphenylphosphino)phenyl]-4-benzyl-2-oxazoline undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The oxazoline ring can be reduced under specific conditions.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of phosphine oxides.
Reduction: Formation of reduced oxazoline derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[2-(Diphenylphosphino)phenyl]-4-benzyl-2-oxazoline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-[2-(Diphenylphosphino)phenyl]-4-benzyl-2-oxazoline involves its interaction with various molecular targets. The phosphine group can coordinate with metal ions, forming stable complexes that are crucial in catalytic processes. The oxazoline ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(Diphenylphosphino)phenyl]-4-isopropyl-2-oxazoline
- Bis[(2-diphenylphosphino)phenyl] ether (DPEphos)
- ®-(+)-2-[2-(Diphenylphosphino)phenyl]-4-phenyl-2-oxazoline
Uniqueness
2-[2-(Diphenylphosphino)phenyl]-4-benzyl-2-oxazoline is unique due to its specific combination of functional groups, which confer distinct reactivity and binding properties. Its benzyl group differentiates it from other similar compounds, potentially offering unique advantages in catalysis and material synthesis .
Properties
IUPAC Name |
[2-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-diphenylphosphane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24NOP/c1-4-12-22(13-5-1)20-23-21-30-28(29-23)26-18-10-11-19-27(26)31(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-19,23H,20-21H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKBZZCPBWBSKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24NOP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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